molecular formula C25H38ClN5O5 B6295935 H-D-Ala-Leu-Lys-AMC Hydrochloride CAS No. 2415727-86-3

H-D-Ala-Leu-Lys-AMC Hydrochloride

Cat. No.: B6295935
CAS No.: 2415727-86-3
M. Wt: 524.1 g/mol
InChI Key: SFEQFDSCAVGWLT-WHRPDVDQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Ala-Leu-Lys-AMC Hydrochloride typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using techniques like HPLC (high-performance liquid chromatography) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

H-D-Ala-Leu-Lys-AMC Hydrochloride primarily undergoes hydrolysis reactions when exposed to specific enzymes like plasmin. The hydrolysis of the amide bond releases 7-amino-4-methylcoumarin (AMC), which is fluorescent and can be easily detected.

Common Reagents and Conditions

    Enzymes: Plasmin or other proteases.

    Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH (7.4).

Major Products

The major product formed from the enzymatic hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), which emits fluorescence upon excitation .

Scientific Research Applications

H-D-Ala-Leu-Lys-AMC Hydrochloride is extensively used in various fields of scientific research:

Mechanism of Action

The mechanism of action of H-D-Ala-Leu-Lys-AMC Hydrochloride involves its hydrolysis by proteases such as plasmin. The enzyme cleaves the amide bond, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). This fluorescence can be quantitatively measured, providing insights into enzyme activity and kinetics .

Comparison with Similar Compounds

Similar Compounds

    H-D-Ala-Leu-Lys-AMC: Without the hydrochloride salt form.

    D-Ala-Leu-Lys-7-amido-4-methylcoumarin: Another fluorogenic substrate with similar properties.

Uniqueness

H-D-Ala-Leu-Lys-AMC Hydrochloride is unique due to its high specificity for plasmin and its ability to produce a strong fluorescent signal upon hydrolysis. This makes it particularly useful in sensitive assays where precise measurement of enzyme activity is required .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N5O5.ClH/c1-14(2)11-20(30-23(32)16(4)27)25(34)29-19(7-5-6-10-26)24(33)28-17-8-9-18-15(3)12-22(31)35-21(18)13-17;/h8-9,12-14,16,19-20H,5-7,10-11,26-27H2,1-4H3,(H,28,33)(H,29,34)(H,30,32);1H/t16-,19+,20+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEQFDSCAVGWLT-WHRPDVDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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